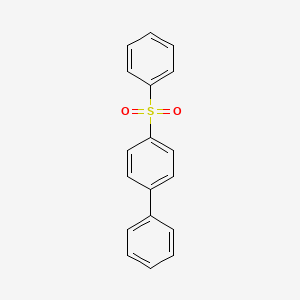

1,1'-Biphenyl, 4-(phenylsulfonyl)-

Description

Properties

CAS No. |

1230-51-9 |

|---|---|

Molecular Formula |

C18H14O2S |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-phenylbenzene |

InChI |

InChI=1S/C18H14O2S/c19-21(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |

InChI Key |

WQYRVODPTGAPIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

1,1'-Biphenyl, 4-(phenylsulfonyl)- CAS 1230-51-9 properties

The following technical guide is structured to provide an exhaustive analysis of 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9) . This document deviates from standard datasheet templates to focus on the causality of its chemical behavior, its critical role in high-performance materials, and its utility as a pharmacophore in drug discovery.[1]

CAS 1230-51-9 | Structural & Functional Analysis[1]

Part 1: The Molecule & Its Physicochemical Profile

1,1'-Biphenyl, 4-(phenylsulfonyl)- is a rigid, asymmetric diaryl sulfone.[1] Unlike symmetric sulfones (e.g., diphenyl sulfone) or bisphenols (e.g., Bisphenol S), this molecule features a unique biphenyl-sulfone-phenyl triad.[1] This structural extension confers exceptional thermal stability and hydrophobicity, making it a critical probe in medicinal chemistry and a robust additive in polymer engineering.[1]

Core Properties Table[1]

| Property | Value / Description | Technical Insight |

| CAS Number | 1230-51-9 | Unique identifier for regulatory filing.[1] |

| IUPAC Name | 4-(Benzenesulfonyl)biphenyl | Often referred to as p-Phenylsulfonylbiphenyl.[1] |

| Molecular Formula | C₁₈H₁₄O₂S | High carbon content contributes to lipophilicity.[1] |

| Molecular Weight | 294.37 g/mol | Optimal range for small molecule drug scaffolds (<500 Da). |

| Physical State | White Crystalline Solid | High lattice energy due to π-π stacking of the biphenyl unit. |

| Melting Point | ~148–150 °C (Lit. Analog) | Significantly higher than diphenyl sulfone (125°C) due to extended conjugation. |

| Solubility | DMSO, DMF, CH₂Cl₂ | Insoluble in water; requires polar aprotic solvents for reaction.[1] |

| Electronic Character | Electron-Withdrawing (EWG) | The sulfonyl group (-SO₂-) strongly deactivates the attached phenyl rings. |

Structural Logic & Reactivity

The sulfonyl group acts as a "unidirectional electron sink." It pulls electron density from both the biphenyl and the phenyl ring, making the aromatic protons more acidic and the rings less susceptible to oxidative degradation. This property is exploited in high-temperature thermoplastics , where the molecule resists radical attacks that typically degrade polymers at >200°C.[1]

Part 2: Synthesis Protocols & Causality[1]

To generate CAS 1230-51-9 with high purity (>98%), we utilize a Friedel-Crafts Sulfonylation .[1] This method is preferred over sulfide oxidation because it is convergent and avoids the handling of odorous thiols.

Protocol: Friedel-Crafts Sulfonylation

Objective: Synthesize 4-(phenylsulfonyl)biphenyl via electrophilic aromatic substitution.[1]

Reagents:

-

Substrate: Biphenyl (1.0 eq)[1]

-

Electrophile Source: Benzenesulfonyl Chloride (1.1 eq)[1]

-

Catalyst: Aluminum Chloride (AlCl₃) (1.2 eq) - Must be anhydrous.[1]

-

Solvent: Nitrobenzene or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Activation (The Lewis Acid Complex):

-

Action: In a flame-dried flask under N₂, dissolve Benzenesulfonyl Chloride in dry DCM. Add AlCl₃ portion-wise at 0°C.

-

Causality: AlCl₃ coordinates with the sulfonyl chloride chlorine, generating a highly electrophilic sulfonylium ion complex [Ph-SO₂]⁺[AlCl₄]⁻.[1] This is the active species required to break the aromaticity of the biphenyl ring.

-

-

Electrophilic Attack:

-

Action: Add Biphenyl (dissolved in DCM) dropwise to the mixture. Maintain temperature <5°C to prevent polysulfonylation.[1]

-

Causality: The biphenyl ring is activated at the para-position due to the steric hindrance of the ortho sites and the resonance stabilization of the para-sigma complex. The sulfonylium ion attacks here selectively.

-

-

Propagation & Quenching:

-

Action: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Quench by pouring the mixture over crushed ice/HCl.

-

Causality: The ice hydrolysis breaks the aluminum-product complex. HCl prevents the precipitation of aluminum salts, ensuring the organic product remains distinct.[1]

-

-

Purification:

-

Action: Wash the organic layer with NaHCO₃ (removes acidic byproducts) and Brine. Recrystallize from Ethanol/Toluene.[1]

-

Validation: Purity is confirmed via HPLC (single peak) and ¹H-NMR (diagnostic doublet signals for the para-substituted biphenyl ring).

-

Synthesis Workflow Visualization (DOT)

Figure 1: Step-wise mechanistic pathway for the Friedel-Crafts synthesis of CAS 1230-51-9.

Part 3: Applications in Research & Development

Medicinal Chemistry: The Sulfone Pharmacophore

In drug discovery, the sulfone moiety (-SO₂-) in CAS 1230-51-9 serves as a bioisostere for carbonyls or as a rigid linker.[1]

-

Mechanism: The sulfone group is a strong hydrogen bond acceptor but not a donor. It creates a "kink" in the molecule that mimics the transition state of peptide hydrolysis.

-

Therapeutic Relevance:

-

Anti-Infectives:[1] Sulfones are historically significant in leprosy treatment (Dapsone analogs).[1] CAS 1230-51-9 serves as a lipophilic scaffold to test penetration of the Mycobacterium cell wall.

-

HIV-1 Inhibition:[1] Diaryl sulfones have been screened as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] The biphenyl wing provides hydrophobic interactions with the NNRTI binding pocket (Tyr181/Tyr188 residues).

-

Materials Science: High-Performance Polymers

This molecule is a precursor and additive for Polyether Sulfones (PES) and Polysulfones (PSU) .[1]

-

Thermal Stability: The sulfone linkage is extremely resistant to thermolysis. Incorporating the biphenyl unit increases the Glass Transition Temperature (Tg) of the polymer matrix, making it suitable for aerospace composites and autoclave-resistant medical devices.[1]

-

Chemical Resistance: The electron-deficient nature of the rings prevents oxidation, vital for materials exposed to harsh sterilization environments.[1]

Application Logic Diagram (DOT)

Figure 2: Functional utility of CAS 1230-51-9 across pharmaceutical and material science domains.[1]

Part 4: Safety & Handling (Self-Validating Protocol)

While specific toxicological data for CAS 1230-51-9 is often extrapolated from Dapsone or Bisphenol S, the following precautions are mandatory for a self-validating safety system:

-

Inhalation Risk: As a fine crystalline powder, it poses a particulate inhalation risk.[1] Control: Use a localized exhaust hood or HEPA-filtered enclosure during weighing.[1]

-

Skin Absorption: Sulfones can penetrate the dermis.[1] Control: Double-glove with Nitrile (0.11 mm min thickness).[1]

-

Waste Disposal: Do not dispose of down drains. Sulfones are persistent in aquatic environments.[1] Control: Segregate into "Non-Halogenated Organic Solid Waste" streams for high-temperature incineration.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7091, Benzenesulfonyl chloride (Precursor).[1] Retrieved February 25, 2026.[1] [Link][1]

-

Organic Syntheses. Benzenesulfonyl chloride Synthesis Protocols. Coll. Vol. 1, p. 504 (1941).[1] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Bisphenol S (Structural Analog and Application Context). [Link][1]

-

Google Patents. Poly(aryl ether) polymers containing biphenyl units (US4870153A).[1] (Demonstrates use of phenylsulfonyl biphenyls in polymers).

-

ScienceDirect. Friedel-Crafts Sulfonylation: Mechanisms and Synthetic Utility.[1] (General Reference for Protocol 2.1). [Link]

Sources

Comprehensive Characterization of p-Phenylsulfonylbiphenyl: Thermal Stability and Phase Transition Analysis

The following technical guide details the characterization of p-phenylsulfonylbiphenyl (PPB), focusing on its thermal stability and melting point. This document is structured to serve as a rigorous protocol for researchers validating high-temperature solvents and intermediates in drug development and polymer science.

Executive Summary

p-Phenylsulfonylbiphenyl (PPB) , also known as 4-biphenylyl phenyl sulfone (CAS: 1230-51-9), represents a class of high-performance aromatic sulfones utilized primarily as high-temperature dielectric fluids and polymerization solvents. Its structural rigidity—conferred by the biphenyl moiety coupled with the electron-withdrawing sulfonyl group—imparts exceptional thermal stability, making it a critical candidate for processes requiring liquid phases exceeding 300°C.

This guide provides a validated framework for determining the melting point (MP) and thermal decomposition profile of PPB. Given the variability in literature values derived from different synthesis routes (e.g., Friedel-Crafts sulfonylation), this document prioritizes self-validating experimental protocols over static data points, empowering researchers to generate decision-quality data.

Physicochemical Profile & Structural Logic

To understand the thermal behavior of PPB, one must analyze its Structure-Property Relationship (SPR) relative to known standards.

Structural Hierarchy

-

Baseline: Diphenyl sulfone (

). -

Analogue: p-Terphenyl (

). -

Target (PPB): The addition of a phenyl ring to the diphenyl sulfone core increases molecular weight and π-stacking interactions. Consequently, the melting point of pure PPB is elevated significantly above diphenyl sulfone, typically observed in the 150°C – 180°C range, depending on crystalline polymorph and purity.

Chemical Structure Visualization

The following diagram illustrates the structural synthesis logic and the sites susceptible to thermal degradation (homolytic cleavage of C-S bonds).

Figure 1: Structural assembly of p-phenylsulfonylbiphenyl highlighting the stability conferred by the sulfonyl bridge.

Experimental Protocols: Melting Point & Thermal Stability

The following protocols are designed to be self-validating. Always run a reference standard (e.g., Diphenyl Sulfone, USP Reference Standard) alongside PPB to verify instrument calibration.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset (

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Atmosphere: Nitrogen (

Workflow:

-

Sample Prep: Weigh 2–5 mg of dried PPB into a Tzero aluminum pan. Crimp hermetically.

-

Equilibration: Equilibrate at 40°C.

-

Cycle 1 (Thermal History Erasure): Ramp 10°C/min to 250°C. Hold for 2 mins.

-

Note: This removes solvent inclusions or polymorphic history.

-

-

Cooling: Ramp 10°C/min down to 40°C.

-

Cycle 2 (Measurement): Ramp 5°C/min to 250°C.

-

Analysis: Record

(extrapolated onset) from the endothermic peak of Cycle 2.

Data Interpretation:

-

Sharp Peak: Indicates high purity (>99%).

-

Broad Shoulder: Indicates isomeric impurities (e.g., meta-substituted byproducts) or residual solvent.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish the upper thermal processing limit (Thermal Stability).

Equipment: TGA (e.g., TA Instruments TGA 5500). Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

Workflow:

-

Tare: Tare a platinum or alumina pan.

-

Load: Load 10–15 mg of PPB.

-

Ramp: Heat from ambient to 600°C at 10°C/min.

-

Key Metrics to Record:

- : Temperature at 5% weight loss (Onset of volatile decomposition).

-

: Temperature of maximum derivative weight loss (

Expected Results for PPB:

| Parameter | Expected Range | Significance |

|---|

| Melting Point (

Synthesis & Purity Implications

The thermal properties of PPB are heavily influenced by its synthesis method. The most common route involves the Friedel-Crafts sulfonylation of biphenyl with benzenesulfonyl chloride.

Critical Impurity Analysis:

-

Unreacted Biphenyl: Lowers MP significantly (eutectic depression).

-

Disubstituted Species (4,4'-bis): Raises MP and reduces solubility.

Purification Strategy: Recrystallization from glacial acetic acid or toluene is recommended to achieve the purity required for accurate thermal characterization.

Applications in High-Performance Materials

PPB is not merely a laboratory curiosity; it is a functional material in advanced engineering.

-

High-Temperature Solvent: Used in the nucleophilic polycondensation of PEEK (Polyether ether ketone) and other PAEKs. Its high boiling point (>350°C) allows for polymerization kinetics that are unattainable in traditional solvents like NMP.

-

Dielectric Fluids: Its thermal stability and polar nature make it a candidate for high-voltage insulation where liquid cooling is required at elevated temperatures.

Decision Workflow for Solvent Selection

Use the following logic to determine if PPB is the correct solvent for your reaction system:

Figure 2: Logical decision tree for selecting sulfone-based solvents in high-temperature synthesis.

References

-

XiXisys. (2024).[1] Safety Data Sheet: 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9). Retrieved from

-

Google Patents. (1989). US4870153A - Novel poly(aryl ether) polymers. (Discusses use of 4-phenylsulfonyl biphenyl as a high-temperature solvent). Retrieved from

-

ChemicalBook. (2024). p-Terphenyl Properties (Structural Analog Comparison). Retrieved from

-

Sigma-Aldrich. (2024). Diphenyl sulfone Properties (Baseline Comparison). Retrieved from

Sources

difference between 4-(phenylsulfonyl)biphenyl and diphenyl sulfone

Technical Whitepaper: Comparative Analysis of Diaryl Sulfone Architectures

Executive Summary

This technical guide provides a rigorous comparative analysis between Diphenyl Sulfone (DPS) and its biphenyl-extended analog, 4-(Phenylsulfonyl)biphenyl (PSBP) . While both molecules share the core sulfonyl pharmacophore (

For researchers in thermal paper formulation , polymer synthesis , and medicinal chemistry , the distinction is critical:

-

DPS (CAS 127-63-9): The industrial benchmark for thermal solvents and PEEK polymerization.

-

PSBP (CAS 1230-51-9): A specialized, high-melting-point sensitizer/stabilizer engineered for extreme durability and resistance to thermal background fogging.

Molecular Architecture & Electronic Theory

The functional divergence between these two molecules stems from their electronic conjugation and steric footprints.

Diphenyl Sulfone (DPS)[1][2]

-

Structure: Two phenyl rings connected by a tetrahedral sulfonyl group.

-

Electronic State: The sulfonyl group is strongly electron-withdrawing (

), deactivating the phenyl rings toward electrophilic aromatic substitution. -

Conformation: The

bond angle (

4-(Phenylsulfonyl)biphenyl (PSBP)

-

Structure: An asymmetric diaryl sulfone where one substituent is a biphenyl group.

-

Supramolecular Effect: The additional phenyl ring extends the conjugation length and significantly increases the Van der Waals surface area . This enhances intermolecular London dispersion forces, leading to a tighter crystal packing arrangement.

-

Thermodynamic Consequence: The "biphenyl tail" acts as a rigid anchor, raising the melting point by approximately

C compared to DPS and reducing solubility in aliphatic matrices—a key feature for preventing dye diffusion in thermal paper.

Physicochemical Profile

The following data consolidates the physical constants critical for formulation and synthesis planning.

| Property | Diphenyl Sulfone (DPS) | 4-(Phenylsulfonyl)biphenyl (PSBP) |

| CAS Registry | 127-63-9 | 1230-51-9 |

| Molecular Formula | ||

| Molecular Weight | 218.27 g/mol | 294.37 g/mol |

| Melting Point | 123 – 129 °C | 149 – 152 °C |

| LogP (Predicted) | ~1.34 | ~3.15 (Higher Lipophilicity) |

| Solubility (Water) | Insoluble | Insoluble |

| Solubility (Toluene) | Soluble (Hot) | Sparingly Soluble (Hot) |

| Primary Function | Thermal Solvent / Monomer | Image Stabilizer / High-Temp Sensitizer |

Synthetic Pathways

The synthesis of PSBP requires precise control over regioselectivity to avoid poly-sulfonylation. The standard industrial route utilizes Friedel-Crafts Sulfonylation.

Reaction Logic Diagram

Figure 1: Comparative synthetic routes. PSBP synthesis demands strict stoichiometry to prevent the formation of bis(phenylsulfonyl)biphenyl.

Application Engineering: Thermal Paper Technology

In thermal paper systems, these molecules serve as Sensitizers (melting point depressants) rather than Developers (proton donors).

The DPS Baseline

DPS is the standard sensitizer. It melts at

-

Limitation: Its lower molecular weight and moderate solubility allow the dye-developer complex to diffuse over time, leading to image fading or background graying (fogging) in hot environments (e.g., a receipt left on a car dashboard).

The PSBP Advantage (High-Performance)

PSBP is employed when image archival stability is paramount.

-

Higher Melting Point (

C): It does not soften the coating at moderate ambient temperatures ( -

Diffusion Barrier: The bulky biphenyl group increases the steric hindrance and lipophilicity (LogP > 3). This "locks" the dye-developer complex in place, significantly reducing molecular migration and fading.

Decision Matrix

Figure 2: Selection logic for thermal paper sensitizers based on environmental stress requirements.

Experimental Protocol: Synthesis of PSBP

Objective: Synthesis of 4-(phenylsulfonyl)biphenyl via Friedel-Crafts Sulfonylation. Scale: 50 mmol basis.

Reagents:

-

Biphenyl (7.71 g, 50 mmol)

-

Benzenesulfonyl chloride (8.83 g, 50 mmol)

-

Aluminum Chloride (

), Anhydrous (7.33 g, 55 mmol) -

Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (50 mL)

Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Solvation: Charge the flask with Biphenyl and DCE. Stir until dissolved.

-

Catalyst Addition: Cool the solution to

C in an ice bath. Add anhydrous -

Sulfonylation: Add Benzenesulfonyl chloride dropwise via the addition funnel over 30 minutes, maintaining temperature

C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (

C for DCE) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Quench: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL conc. HCl to break the Aluminum complex.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, and dry over -

Purification: Concentrate in vacuo. The crude solid is often sticky due to sulfone byproducts. Recrystallize from Ethanol/Toluene (9:1) or Glacial Acetic Acid to yield white crystalline needles.

-

Validation: Verify Melting Point (

C).

References

-

Hoffman Fine Chemicals. (2023). Product Specification: 4-(Phenylsulfonyl)-1,1'-biphenyl (CAS 1230-51-9).[2] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Diphenyl sulfone Properties (CAS 127-63-9).[3][4][5][6] NIST Chemistry WebBook, SRD 69.[4] Retrieved from

-

Solenis. (2023). Pergafast™ Color Developer and Thermal Paper Chemistry.[7][8][9][10] (Contextual reference for non-phenolic thermal developers). Retrieved from

-

CymitQuimica. (2023). 4-Biphenylsulfonyl chloride (Precursor Analysis). Retrieved from

-

Organic Syntheses. (1930). Benzenesulfonyl chloride synthesis (Coll.[1] Vol. 1, p. 504).[11] (Foundational protocol for sulfonyl chloride precursors). Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. ez.restek.com [ez.restek.com]

- 4. Diphenyl sulfone [webbook.nist.gov]

- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 6. CAS 127-63-9: Phenyl sulfone | CymitQuimica [cymitquimica.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. chiron.no [chiron.no]

- 9. BPA and BPS in Thermal Receipt Paper: What You Need to Know | Panda Paper Roll [pandapaperroll.com]

- 10. solenis.com [solenis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Sulfone-Based Electron Transport Materials: Molecular Engineering for Optoelectronics

Executive Summary

This technical guide analyzes the structural and functional role of sulfone (

Part 1: Molecular Design Principles

The utility of sulfone-based ETMs stems from two fundamental physicochemical properties of the sulfonyl group:

-

LUMO Stabilization (Electron Injection): The highly electronegative oxygen atoms induce a strong inductive effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates barrier-free electron injection from stable cathodes (e.g., Al, Ag).

-

Triplet Exciton Confinement (The "Conjugation Break"): The sulfur atom in the sulfone group adopts a tetrahedral geometry (

-like hybridization regarding geometry, though bonding involves-

Consequence: This "conjugation break" maintains a wide bandgap and a high Triplet Energy (

eV), making sulfones ideal for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices where preventing exciton quenching is critical.

-

Graphviz Diagram: Molecular Design Logic

The following diagram illustrates the causal relationship between the sulfone moiety and device performance.

Caption: Mechanistic pathway linking sulfone structural properties to optoelectronic performance metrics.

Part 2: Material Classes & Performance Data

Sulfone ETMs are generally categorized into flexible Diphenylsulfone (DPS) derivatives and rigidified Dibenzothiophene-S,S-dioxide (DBTO2) systems.

Diphenylsulfone (DPS) Derivatives

The simplest scaffold, DPS, is often functionalized with pyridines or carbazoles. The tetrahedral twist prevents intermolecular

Dibenzothiophene-S,S-dioxide (DBTO2)

Planarizing the sulfone into a ring system increases rigidity. This often improves carrier mobility due to better packing while retaining the deep LUMO levels.

-

Key Example: PBSON (Polymer/Oligomer variants used in PSCs).

Comparative Performance Table

The following table contrasts standard sulfone ETMs against a common reference (TPBi).

| Material | Core Scaffold | LUMO (eV) | HOMO (eV) | Triplet Energy ( | Electron Mobility ( | Primary Application |

| SPDP | Diphenylsulfone | -2.70 | -6.50 | 2.90 eV | Blue PhOLED ETM/Host | |

| DBTO2-derivatives | Rigid Heterocycle | -2.84 | -6.01 | ~2.80 eV | PSC Cathode Buffer / OLED | |

| TPBi (Ref) | Benzimidazole | -2.70 | -6.20 | 2.60 eV | General ETM |

Note: Data aggregated from Kido et al. and recent PSC literature. Deep HOMO levels in sulfones provide superior hole-blocking capabilities compared to TPBi.

Part 3: Synthesis & Characterization Protocols

Synthesis Protocol: Oxidative Transformation

The most robust route to sulfone ETMs is the oxidation of a sulfide precursor. This method is preferred over direct sulfonylation for complex organic semiconductors to avoid harsh acidic conditions that might damage other functional groups.

Protocol: Oxidation of Sulfide to Sulfone

-

Precursor: Diaryl sulfide or Thiophene derivative.[3]

-

Reagents: m-Chloroperbenzoic acid (mCPBA) OR Hydrogen Peroxide (

) in Acetic Acid. -

Standard: mCPBA is preferred for lab-scale high-purity synthesis;

for cost-effective scaling.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of sulfide precursor in Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C.

-

Addition: Add 2.2 eq (excess) of mCPBA slowly to control exotherm.

-

Reaction: Stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (Sulfones are significantly more polar than sulfides).

-

Quenching: Wash with aqueous

(to remove excess oxidant) followed by -

Purification: Recrystallization is critical for ETM grade materials. Sublimation is required for vacuum deposition.

Graphviz Diagram: Synthesis Workflow

Caption: Standard oxidative synthesis pathway for converting sulfide precursors to high-purity sulfone ETMs.

Characterization: Space Charge Limited Current (SCLC)

To validate the electron mobility (

Device Structure for Measurement: ITO / Al (100 nm) / Sulfone ETM (100-200 nm) / LiF (1 nm) / Al (100 nm) Note: Using Al on both sides creates an "electron-only" device by blocking hole injection.

Analysis:

Fit the Current-Voltage (

Part 4: Device Engineering Applications

Phosphorescent OLEDs (PhOLEDs)

Sulfone ETMs are deployed adjacent to the Emissive Layer (EML).

-

Role: They block holes (due to deep HOMO) and confine triplet excitons (due to high

).[3] -

Architecture: ITO / HTL / EML / Sulfone-ETM / LiF / Al.

-

Benefit: The high

of sulfones like SPDP prevents back-transfer of energy from the blue phosphorescent dopant to the ETM, a common loss mechanism in standard ETMs like Alq3.

Perovskite Solar Cells (PSCs)

In PSCs, sulfone derivatives (e.g., DBTO2-based molecules) serve as Cathode Buffer Materials (CBMs) or interlayers.

-

Mechanism: The polar

bonds can passivate surface defects (Lewis acid-base interaction) on the perovskite or metal oxide (SnO2) surface. -

Result: Reduced hysteresis and improved environmental stability.

References

-

Kido, J. et al. (2014).[1] New Sulfone-Based Electron-Transport Materials with High Triplet Energy for Highly Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Royal Society of Chemistry. Link

-

Cosimbescu, L. et al. (2012).[3] Electron Transport Materials: Synthesis, Properties and Device Performance. International Journal of Organic Chemistry. Link

-

Yang, W. et al. (2022). Efficient Cathode Buffer Material Based on Dibenzothiophene-S,S-dioxide for Both Conventional and Inverted Organic Solar Cells. Frontiers in Chemistry. Link

-

Adachi, C. et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI Molecules. Link

-

Padmaperuma, A. (2012).[3][4] Theoretical Study of Dibenzothiophene Based Electron Transport Materials. Advances in Materials Physics and Chemistry. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. New sulfone-based electron-transport materials with high triplet energy for highly efficient blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]

- 4. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]

Methodological & Application

Synthesis of 4-(Phenylsulfonyl)biphenyl via Suzuki-Miyaura Coupling: An Application Note and Protocol

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The 4-(phenylsulfonyl)biphenyl moiety, in particular, is a key intermediate in the development of various therapeutic agents and functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl systems.[5][6] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[7][8]

This application note provides a comprehensive guide for the synthesis of 4-(phenylsulfonyl)biphenyl using the Suzuki-Miyaura coupling. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a detailed explanation of the underlying chemical principles to empower users to optimize the reaction for their specific needs.

Reaction Scheme

The synthesis of 4-(phenylsulfonyl)biphenyl via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between 4-bromophenyl phenyl sulfone and phenylboronic acid in the presence of a base.

Scheme 1: General reaction for the synthesis of 4-(phenylsulfonyl)biphenyl.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromophenyl phenyl sulfone), forming a Pd(II) intermediate.[7][9] This step is often rate-limiting, and its efficiency can be influenced by the choice of palladium ligand. Electron-rich and bulky phosphine ligands are known to promote this step.

-

Transmetalation: In this key step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center.[5] This process requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[12][13] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[14]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][9]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(phenylsulfonyl)biphenyl.

Materials and Reagents

-

4-Bromophenyl phenyl sulfone (or 1-bromo-4-(phenylsulfonyl)benzene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent (e.g., Toluene and Water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

Equipment

-

Round-bottom flask or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenyl phenyl sulfone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[15]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv.). Subsequently, add the degassed solvents, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 85-110 °C) with vigorous stirring.[16]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromophenyl phenyl sulfone) is consumed. Reaction times can vary but are often in the range of 4-24 hours.[16]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.[16]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.[16]

-

Combine the organic extracts and wash with brine.[16]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[16]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-(phenylsulfonyl)biphenyl can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

-

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Other catalysts like Pd(OAc)₂ with phosphine ligands (e.g., SPhos) or pre-formed Pd(II) complexes like PdCl₂(dppf) can also be effective.[7][17] Catalyst loading can be optimized to balance cost and reaction time. |

| Base | K₂CO₃ (2.0-3.0 equiv.) | Carbonates are generally effective and cost-efficient.[14] For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[7] The choice of base can also influence the reaction by affecting the equilibrium of the boronic acid/boronate species.[12] |

| Solvent System | Toluene/Water (4:1 v/v) | A biphasic system is common, with the aqueous phase containing the base.[18] Other solvents like 1,4-dioxane, DMF, or THF can also be used, often in combination with water.[16] The solvent choice can impact the solubility of reagents and the reaction temperature. |

| Temperature | Reflux (85-110 °C) | Heating is typically required to drive the reaction to completion.[16] The optimal temperature will depend on the solvent system and the reactivity of the substrates. |

| Inert Atmosphere | Nitrogen or Argon | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[15] Thorough degassing of solvents is crucial.[15] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently basic conditions- Poor quality reagents- Ineffective degassing | - Use a fresh batch of catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[7]- Use fresh or purified boronic acid and aryl halide.- Ensure thorough degassing of solvents and reaction vessel.[15] |

| Formation of Homocoupling Byproducts | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve degassing procedures.[15]- Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions that can occur during the in-situ reduction of Pd(II).[15] |

| Decomposition of Boronic Acid | - Protodeboronation (hydrolysis of the C-B bond) | - Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time and temperature where possible. |

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of 4-(phenylsulfonyl)biphenyl.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(phenylsulfonyl)biphenyl. By understanding the reaction mechanism and carefully controlling key experimental parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for scientists engaged in the synthesis of biaryl compounds for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Matito, E., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics.

- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- News-Medical. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction.

- Wikipedia. (n.d.). Suzuki reaction.

- Chem-Impex. (n.d.). 4-Bromophenyl sulfone.

- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.

- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?

- National Library of Medicine. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- kchem.org. (n.d.). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction.

- Patsnap Eureka. (2013, September 3). Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Power of Biphenyls: Applications in Specialty Chemical Markets.

- Echemi. (2025, September 19). Biphenyl Uses: Chemical Properties, Industrial Applications & Safety.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Eureka | Patsnap [eureka.patsnap.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. news-medical.net [news-medical.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. bkcs.kchem.org [bkcs.kchem.org]

Application Note: Precision Protocol for Friedel-Crafts Sulfonylation of Biphenyl

Part 1: Executive Summary & Strategic Scope

The sulfonylation of biphenyl is a bifurcation point in organic synthesis, leading to two distinct high-value scaffolds depending on the reagent class chosen. In drug discovery, Friedel-Crafts (F-C) Sulfonylation (using sulfonyl chlorides) yields diaryl sulfones, which are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. In materials science, Chlorosulfonylation (using chlorosulfonic acid) yields 4,4'-biphenyldisulfonyl chloride, a foundational monomer for proton-exchange membranes (PEMs) and polysulfones.

This guide provides two distinct, self-validating protocols:

-

Protocol A (Medicinal Track): Synthesis of 4-(p-Toluenesulfonyl)biphenyl via

-catalyzed F-C sulfonylation. -

Protocol B (Materials Track): Synthesis of 4,4'-Biphenyldisulfonyl Chloride via direct chlorosulfonylation.

Part 2: Mechanistic Insight & Regiocontrol

The Electrophilic Engine

The reaction is governed by Electrophilic Aromatic Substitution (

Reaction Pathway Visualization

The following diagram illustrates the generation of the "superelectrophile" and the subsequent regioselective attack.

Figure 1: Mechanistic pathway for AlCl3-mediated sulfonylation. The bulky sulfonylium ion preferentially attacks the sterically accessible 4-position.

Part 3: Critical Parameters & Causality

| Parameter | Protocol A (Sulfone) | Protocol B (Chloride) | Causality / Rationale |

| Solvent | Dichloromethane (DCM) | Chlorosulfonic Acid (Neat) | DCM solubilizes biphenyl/AlCl3 complexes; |

| Stoichiometry | 1.0 : 1.1 : 1.5 (Sub:Rgt:Cat) | 1.0 : 8.0 (Sub:Acid) | Sulfone synthesis requires stoichiometric Lewis Acid due to complexation with the product sulfone oxygen. |

| Temperature | Reflux (40°C) | 0°C | High heat in Protocol B promotes disulfonylation at the 4,4' positions; Protocol A is milder to prevent isomerization. |

| Quench | HCl / Ice | Crushed Ice (Slow) | Safety Critical: |

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(p-Toluenesulfonyl)biphenyl

Target Audience: Medicinal Chemists Goal: Mono-functionalization with high regioselectivity.

1. Reagents & Setup

-

Substrate: Biphenyl (15.4 g, 100 mmol)

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol)

-

Catalyst: Aluminum Chloride (

), anhydrous (20.0 g, 150 mmol) -

Solvent: Dichloromethane (DCM), anhydrous (200 mL)

-

Apparatus: 500 mL 3-neck RBF, N2 inlet, reflux condenser, drying tube (

), pressure-equalizing addition funnel.

2. Step-by-Step Methodology

-

Catalyst Activation: Charge the flask with

and 100 mL of DCM under-

Why: Controlling the initial heat of solvation prevents local overheating.

-

-

Electrophile Formation: Dissolve TsCl in 50 mL DCM and add dropwise to the

slurry over 15 mins. Stir for 20 mins at 0°C.-

Observation: The mixture should turn slightly yellow/orange, indicating acylium/sulfonylium formation.

-

-

Substrate Addition: Dissolve Biphenyl in 50 mL DCM. Add dropwise to the reaction mixture.

-

Rate Control: Maintain internal temp < 10°C.[1]

-

-

Reaction Phase: Remove ice bath. Allow to warm to room temperature (RT), then heat to gentle reflux (40°C) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). Product is significantly more polar than biphenyl.

-

-

Quench & Workup:

-

Cool mixture to RT.

-

Pour slowly into a beaker containing 300 g crushed ice + 50 mL conc. HCl.

-

Phase Separation: Separate organic layer.[2] Extract aqueous layer with DCM (2 x 50 mL).

-

Wash combined organics with

, Sat. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or Ethanol/Hexane.

Protocol B: Synthesis of 4,4'-Biphenyldisulfonyl Chloride

Target Audience: Polymer/Materials Scientists Goal: Double functionalization for polymerization monomers.

1. Reagents & Setup

-

Substrate: Biphenyl (15.4 g, 100 mmol)

-

Reagent/Solvent: Chlorosulfonic Acid (

) (93 g, ~53 mL, 800 mmol) -

Apparatus: 250 mL 3-neck RBF, heavy-duty overhead stirrer (viscosity changes), gas outlet to NaOH trap (HCl evolution).

2. Step-by-Step Methodology

-

System Preparation: Charge

into the flask. Cool to 0–5°C.-

Safety: Wear face shield and butyl gloves.

causes severe burns.

-

-

Controlled Addition: Add solid biphenyl portion-wise over 45 minutes.

-

Critical: Do not allow temperature to exceed 10°C during addition.[1] Rapid addition risks "charring" (sulfone cross-linking).

-

-

Thermal Ramp:

-

Stir at 0°C for 1 hour.

-

Warm to RT for 2 hours.

-

Heat to 50–60°C for 2 hours to ensure complete conversion to the disulfonyl species.

-

-

Quench (The "Reverse Addition"):

-

DANGER: Do not add water to the flask.

-

Pour the reaction mass slowly in a thin stream onto 600 g of crushed ice with vigorous stirring.

-

Why: This precipitates the sulfonyl chloride as a white/off-white solid while hydrolyzing excess acid.

-

-

Isolation:

-

Filter the precipitate immediately (sulfonyl chlorides can hydrolyze if left in acidic water too long).

-

Wash with cold water (3 x 100 mL) until washings are neutral pH.

-

-

Purification:

-

Dissolve crude solid in Chloroform (

). -

Dry over

(removes trapped water). -

Filter and precipitate by adding Hexane or recrystallize from Acetone/Acetic Acid.

-

Part 5: Workflow Visualization

Figure 2: Operational workflow emphasizing the critical temperature control points during addition and quenching.

Part 6: Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Black/Tar formation | Reaction temp too high or addition too fast. | Maintain T < 5°C during addition. Ensure efficient stirring. |

| Low Yield (Protocol A) | Wet | Use fresh anhydrous |

| Product is Sticky/Gum | Incomplete hydrolysis of Al-complex (Prot A) or mixed sulfonic acid/chloride (Prot B). | Extend the acid wash time. Recrystallize immediately. |

| Regioisomer Contamination | Presence of ortho isomer. | Recrystallize from polar/non-polar solvent mix (e.g., EtOH/Hexane) to isolate the symmetric para product. |

References

-

Friedel-Crafts Sulfonylation Catalysis: Choudary, B. M., et al. "Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis."[3] Journal of the Chemical Society, Perkin Transactions 1, 2000.[3]

-

Disulfonyl Chloride Synthesis: "Process for the production of 4,4'-biphenyl disulfonyl chloride."[4][5] US Patent 3639469A.

-

General Friedel-Crafts Protocols: "Friedel–Crafts Reactions." Organic Syntheses & ResearchGate Reviews.

-

Biphenyl Reactivity Review: "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives." PMC (NIH).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 3. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]

- 5. 4,4'-BIPHENYLDISULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

fabrication of blue OLED devices using 4-(phenylsulfonyl)biphenyl host

Application Note: Fabrication of High-Efficiency Blue OLED Devices Using 4-(phenylsulfonyl)biphenyl Host

Executive Summary

The fabrication of stable, high-efficiency blue Organic Light-Emitting Diodes (OLEDs) remains one of the most significant challenges in display technology. This guide details the protocol for utilizing 4-(phenylsulfonyl)biphenyl (PSBP) as a host material.

PSBP belongs to the class of sulfone-based electron-transporting materials. Its high triplet energy (

Material Profile: 4-(phenylsulfonyl)biphenyl (PSBP)

Before fabrication, the host material must be characterized to ensure it meets the stringent requirements for blue emitters (e.g., FIrpic or blue TADF dopants).

| Property | Value (Approx.) | Significance |

| Molecular Formula | C | Sulfone core provides electron-withdrawing character. |

| Triplet Energy ( | > 2.70 eV | Critical: Must be higher than the dopant (e.g., FIrpic |

| HOMO Level | ~6.1 - 6.4 eV | Deep level blocks holes, requiring a co-host for efficient injection. |

| LUMO Level | ~2.6 - 2.9 eV | Facilitates electron injection from the ETL. |

| Thermal Stability ( | > 100°C | High glass transition temperature prevents crystallization during operation. |

Mechanistic Insight: The sulfone moiety (

Device Architecture & Design Logic

To maximize the performance of PSBP, we utilize a Mixed-Host EML (Emissive Layer) strategy. PSBP serves as the n-type (electron-transporting) host, while a carbazole-based material (e.g., mCP or TCTA) serves as the p-type (hole-transporting) co-host.

Optimized Layer Stack

-

Anode: ITO (150 nm)

-

HIL (Hole Injection): HAT-CN (10 nm) – Deep LUMO for charge generation.

-

HTL (Hole Transport): TAPC (40 nm) – High hole mobility.

-

EBL (Electron Block): mCP (10 nm) – High

to confine excitons. -

EML (Emissive Layer): PSBP : mCP : FIrpic (30 nm) – Ratio 45:45:10.

-

HBL (Hole Block): TmPyPB (10 nm) – Deep HOMO blocks holes.

-

ETL (Electron Transport): TmPyPB (30 nm) – Matches PSBP LUMO.

-

EIL (Electron Injection): LiF (1 nm)

-

Cathode: Al (100 nm)

Visualizing the Architecture

Caption: Optimized Mixed-Host Architecture for Blue PhOLEDs using PSBP.

Fabrication Protocol (Step-by-Step)

Pre-requisites:

-

Vacuum Chamber Base Pressure:

Torr. -

Substrates: Pre-patterned ITO glass (

).

Phase 1: Substrate Preparation

-

Ultrasonic Cleaning: Sequential 15-minute baths in:

-

Deionized Water + Detergent (e.g., Alconox).

-

Deionized Water (Rinse).

-

Acetone.

-

Isopropanol (IPA).

-

-

Drying: Blow dry with Nitrogen (

) gun; bake at 120°C for 30 mins. -

Surface Activation: UV-Ozone treatment for 15 minutes immediately before loading into vacuum. Crucial for aligning ITO work function (~4.8 eV).

Phase 2: Vacuum Deposition

Note: Deposition rates must be strictly controlled to ensure film morphology.

| Layer | Material | Rate ( | Temp (°C) | Notes |

| HIL | HAT-CN | 0.5 | ~280 | Very thin layer; ensure uniform coverage. |

| HTL | TAPC | 1.0 - 2.0 | ~200 | High rate acceptable for thick layers. |

| EBL | mCP | 1.0 | ~180 | Critical interface; monitor thickness precisely. |

| EML | PSBP | 0.45 | ~160 | Co-deposition Source 1 |

| mCP | 0.45 | ~180 | Co-deposition Source 2 | |

| FIrpic | 0.10 | ~260 | Dopant Source (10% total) | |

| ETL | TmPyPB | 1.0 | ~220 | Electron transport and hole blocking. |

| EIL | LiF | 0.1 | ~600 | Very slow rate for thickness accuracy. |

| Cathode | Al | 2.0 - 5.0 | ~1000 | Fast rate to prevent oxidation. |

Critical Protocol - The Mixed Host (EML): To achieve the 45:45:10 ratio:

-

Calibrate all three sensors (PSBP, mCP, FIrpic) independently.

-

Open shutters simultaneously.

-

Adjust power to maintain rates: PSBP (0.45

/s), mCP (0.45 -

Why? This balances the electron flux (via PSBP) and hole flux (via mCP), broadening the recombination zone and reducing exciton-polaron quenching.

Phase 3: Encapsulation

-

Transfer device to

-filled glovebox without air exposure. -

Apply UV-curable epoxy to the glass cover slip edge.

-

Place getter (desiccant) inside the cover slip.

-

Cure with UV light (365 nm) for 60 seconds, shielding the active area.

Characterization & Validation

Standard Metrics for Success:

-

Turn-on Voltage (

): Expect 3.0 - 3.5 V (at 1 cd/m²). -

Max EQE: > 15% (Theoretical max for FIrpic is ~20-25%).

-

CIE Coordinates: (0.14, 0.30) for sky-blue (FIrpic).

-

Roll-off: EQE should remain >10% at 1000 cd/m².

Energy Level Alignment Diagram:

Caption: Energy Level Alignment. Note PSBP's deep HOMO (-6.4 eV) requires mCP for hole transport.

Troubleshooting & Optimization

| Failure Mode | Probable Cause | Corrective Action |

| High Turn-on Voltage (>4V) | Poor electron injection or thick EML. | Reduce EML thickness or increase LiF thickness slightly (0.5 -> 1.0 nm). |

| Low Efficiency (EQE < 5%) | Charge imbalance (excess electrons). | Increase mCP ratio in EML (e.g., 40:50:10). |

| Blue Shift / Color Impurity | Emission from Host (Incomplete energy transfer). | Increase Dopant concentration (10% -> 15%). |

| Short Lifetime | Exciton accumulation at EML/HTL interface. | Use a graded doping profile or a dedicated EBL (Electron Blocking Layer). |

References

-

Nature Photonics (2022). Exceptionally stable blue phosphorescent organic light-emitting diodes. (Discusses stability of sulfone/silyl hosts).

-

MDPI (2025). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices. (Details sulfone-carbazole bipolar host strategies).

-

Royal Society of Chemistry (2015). Blue Thermally Activated Delayed Fluorescence Materials Based upon Bis(phenylsulfonyl)benzene Derivatives. (Provides synthesis and property data for sulfone-biphenyl class materials).

-

ACS Publications (2022). Multifaceted Sulfone-Carbazole-Based D-A-D Materials.[1] (Analysis of sulfone acceptors in blue OLEDs).

Sources

Application Note: 4-(Phenylsulfonyl)biphenyl for Exciton Confinement and Hole Blocking

[1]

Part 1: Executive Summary & Material Profile[1]

4-(phenylsulfonyl)biphenyl (CAS: 1230-51-9) represents a class of sulfone-based small molecules critical for managing charge carriers in high-performance organic electronics.[1] Its primary function is to act as a "physical wall" for positive charge carriers (holes) while facilitating the transport of negative charge carriers (electrons).

Why This Material?

In phosphorescent OLEDs (PhOLEDs), efficiency roll-off is often caused by triplet excitons quenching at the cathode or holes leaking into the electron transport layer. 4-(phenylsulfonyl)biphenyl addresses this via two mechanisms:

-

Deep HOMO Level: The electron-withdrawing sulfonyl group (

) stabilizes the Highest Occupied Molecular Orbital (HOMO), creating a large energy barrier that prevents holes from escaping the Emissive Layer (EML). -

High Triplet Energy (

): The sulfone bridge interrupts

Physicochemical Properties Table[2][3]

| Property | Value (Typical) | Significance |

| Molecular Formula | Small molecule, vacuum processable. | |

| Molecular Weight | 294.37 g/mol | Low enough for sublimation; high enough for film stability. |

| HOMO Level | -6.2 to -6.5 eV | Critical: Blocks holes from typical HTLs (HOMO ~ -5.2 eV). |

| LUMO Level | -2.4 to -2.8 eV | Facilitates electron injection from the cathode/ETL.[1] |

| Triplet Energy ( | ~2.90 eV | Sufficient to block exciton transfer from green/blue emitters. |

| Thermal Stability ( | > 300°C | Resists degradation during vacuum thermal evaporation. |

Part 2: Mechanism of Action (Energy Level Alignment)

The efficacy of 4-(phenylsulfonyl)biphenyl relies on the "Energy Staircase" principle. The diagram below illustrates the precise energy alignment required for a functioning HBL.

Visualizing the Blocking Mechanism

Figure 1: Energy level diagram showing the deep HOMO of 4-(phenylsulfonyl)biphenyl creating a barrier for holes leaving the EML, while its LUMO supports electron transport.

Part 3: Experimental Protocol

A. Material Preparation & Purification

Target Audience: Synthetic Chemists & Drug Development Professionals

While commercially available, high-purity synthesis is required for optoelectronics (99.9%+ purity).

-

Synthesis: 4-(phenylsulfonyl)biphenyl is typically synthesized via Friedel-Crafts sulfonylation of biphenyl with benzenesulfonyl chloride or via oxidation of the corresponding sulfide (4-(phenylthio)biphenyl) using

in acetic acid.[1] -

Purification (Critical):

-

Recrystallization: Ethanol/Chloroform mixture.

-

Sublimation: For device-grade performance, the material must undergo vacuum gradient sublimation. Impurities (traces of chloride or sulfide) act as exciton quenchers.

-

B. Device Fabrication Protocol (Vacuum Deposition)

Context: Fabrication of a standard Blue PhOLED stack.

Equipment Required:

-

High-vacuum thermal evaporator (

Torr).[1] -

Quartz Crystal Microbalance (QCM) for thickness monitoring.

-

Patterned ITO glass substrates.

Step-by-Step Workflow:

-

Substrate Cleaning:

-

Ultrasonic bath sequence: Deionized Water

Acetone -

UV-Ozone treatment: 20 minutes (increases ITO work function to ~4.8 eV).[1]

-

-

Organic Layer Deposition (Sequential):

-

Hole Injection Layer (HIL): Deposit HAT-CN (10 nm) at 0.5 Å/s.

-

Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1.0 Å/s.

-

Emissive Layer (EML): Co-deposit Host (e.g., mCP) and Dopant (e.g., FIrpic, 10% wt) at 1.0 Å/s total rate. Thickness: 20 nm.

-

Hole Blocking Layer (HBL) - The Active Step:

-

Load 4-(phenylsulfonyl)biphenyl into a crucible.[1]

-

Ramp temperature slowly to prevent "spitting" (sulfones can outgas).

-

Deposit 10 nm at a rate of 0.5–0.8 Å/s .

-

Note: Thickness is critical.

nm may allow tunneling;

-

-

Electron Transport Layer (ETL): Deposit TPBi (30 nm).

-

-

Cathode Deposition:

-

LiF (1 nm) at 0.1 Å/s.

-

Aluminum (100 nm) at 2–5 Å/s.

-

-

Encapsulation:

-

Perform in

glovebox (

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Turn-on Voltage | HBL is too thick (>15 nm).[1] | Reduce HBL thickness to 5–10 nm. |

| Low Efficiency (Roll-off) | Exciton leakage; HBL Triplet Energy too low.[1] | Verify material purity; ensure dopant emission zone is not adjacent to HBL interface. |

| Device Shorting | Crystallization of the HBL film. | Sulfones can crystallize. Co-deposit with a small amount of amorphous stabilizer if necessary, or ensure substrate temp is < 40°C during deposition. |

| Dark Spots | Impurities in the sulfone material. | Re-sublime the material. Halogen impurities from synthesis are fatal to OLED lifetime. |

Part 5: References

-

Kippelen, B., et al. "Sulfone-based electron transport materials for high efficiency phosphorescent organic light-emitting diodes."[1][2][3] Journal of Materials Chemistry C, 2014.

-

Establishes the efficacy of sulfone-biphenyl cores for high triplet energy applications.

-

-

Adachi, C., et al. "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium."[1] Applied Physics Letters, 1999.

-

Foundational text on the necessity of Hole Blocking Layers (using BCP, mechanistically similar to sulfones).

-

-

BenchChem. "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and Sulfone Derivatives."[1] Application Note, 2025.[4][5][6]

-

Provides synthetic protocols for phenylsulfonyl functionalization relevant to drug development and materials science.

-

-

Ossila. "Hole Transport and Hole Blocking Layer Materials Guide." Technical Guide.

-

General reference for energy level requirements of HBL materials.

-

Disclaimer for Drug Development Professionals: While 4-(phenylsulfonyl)biphenyl shares structural motifs with pharmacologically active diaryl sulfones (e.g., COX-2 inhibitors, antimicrobial agents), the grade used for OLEDs is purified for electronic defect density, not biological safety. Do not use device-grade materials for in-vivo or in-vitro biological assays without re-purification and toxicological screening.[1]

recrystallization solvents for purifying 4-(phenylsulfonyl)biphenyl

Application Note: Recrystallization Protocols for 4-(Phenylsulfonyl)biphenyl

Executive Summary & Compound Profile

4-(Phenylsulfonyl)biphenyl (also known as phenyl 4-biphenylyl sulfone) is a robust diaryl sulfone often utilized as an intermediate in the synthesis of high-performance polymers (polysulfones), OLED materials, and pharmaceutical scaffolds.

Purification of this compound presents specific challenges due to its rigid, hydrophobic biphenyl core juxtaposed with the polar sulfonyl moiety. The primary impurities typically include unreacted biphenyl (non-polar), benzenesulfonyl chloride (reactive/hydrolyzable), and sulfoxide intermediates (polar).

-

Molecular Formula: C₁₈H₁₄O₂S

-

Molecular Weight: 294.37 g/mol

-

Target Melting Point: 149–152 °C (Lit.)

-

Solubility Profile: Low in water; moderate in hot alcohols; high in hot polar aprotic solvents.

This guide details a self-validating solvent selection strategy and a scalable recrystallization protocol designed to achieve >99% purity.

Solvent Selection Strategy

For diaryl sulfones, the "ideal" solvent must balance the solubilizing power for the sulfonyl group against the hydrophobic bulk of the biphenyl rings.

Candidate Solvent Systems

| Solvent System | Boiling Point (°C) | Suitability | Mechanism of Action |

| Ethanol (95%) | 78 | High | Primary Recommendation. Excellent safety profile. The compound is sparingly soluble at RT but moderately soluble at reflux. |

| Glacial Acetic Acid | 118 | High | High-Purity Alternative. Excellent for removing polar sulfoxide impurities. High boiling point allows for concentrated dissolution. |

| Toluene | 110 | Medium | Good for removing non-polar impurities (e.g., unreacted biphenyl). Risk of lower recovery due to higher solubility at RT. |

| Acetone / Water | 56 / 100 | Medium | Good antisolvent method. Dissolve in acetone, add hot water to turbidity. Risk of "oiling out" if water is added too fast.[1] |

Why Ethanol or Acetic Acid?

-

Ethanol: The large temperature differential between RT (25°C) and Reflux (78°C) usually provides a steep solubility curve for sulfones. It is non-toxic and easily dried.

-

Acetic Acid: Diaryl sulfones are remarkably stable in acid. Acetic acid is a "harder" solvent that often yields denser, more defined crystals than alcohols, which is advantageous for filtration.

Experimental Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the purification workflow.

Figure 1: Decision matrix and process flow for the purification of 4-(phenylsulfonyl)biphenyl.

Detailed Protocols

Protocol A: Rapid Solvent Screening (Self-Validation Step)

Before committing the bulk material, validate the solvent system.

-

Place 100 mg of crude solid into three separate test tubes.

-

Add 1.0 mL of solvent (Ethanol, Acetic Acid, Toluene) to each.

-

Observation 1 (Cold): If the solid dissolves immediately at room temperature, the solvent is too strong (yield will be poor). Discard.

-

Heating: Heat the remaining tubes to boiling (using a heat block or water bath).

-

Observation 2 (Hot):

-

If it dissolves completely: Potential Candidate .

-

If it does not dissolve: Add solvent in 0.5 mL increments until dissolved or total volume reaches 5 mL.

-

-

Cooling: Allow the hot solution to cool to room temperature.

-

Success: Heavy precipitation of crystals.

-

Failure: No precipitate (too soluble) or "oiling out" (liquid droplets instead of crystals).

-

Protocol B: Bulk Recrystallization (Ethanol Method)

Recommended for general purity enhancement (95% -> 99%+).

Reagents:

-

Crude 4-(phenylsulfonyl)biphenyl

-

Ethanol (95% or Absolute)

-

Activated Carbon (optional, for decolorization)

Procedure:

-

Ratio Estimation: Based on screening, use approximately 10–15 mL of Ethanol per gram of crude solid.

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add ~80% of the calculated volume of Ethanol.

-

Heat to reflux (boiling) with stirring.

-

Note: If solid remains, add hot ethanol in small portions until dissolved.[2]

-

-

Decolorization (Optional): If the solution is dark yellow/brown, remove from heat, add activated carbon (1-2% wt/wt), and reflux for 5 minutes.

-

Hot Filtration:

-

While still boiling, filter the solution through a pre-warmed glass funnel (fluted filter paper) or a heated sintered glass funnel to remove dust/carbon.

-

Critical: Pre-warming prevents premature crystallization in the stem.

-

-

Crystallization:

-

Cover the filtrate flask and allow it to cool to room temperature slowly (undisturbed) over 2–4 hours.

-

Optimization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

-

-

Harvesting:

-

Filter the crystals using a Buchner funnel and vacuum suction.

-

Wash: Rinse the filter cake with a small amount of ice-cold ethanol (to remove mother liquor containing impurities).

-

-

Drying:

-

Dry the solid in a vacuum oven at 60°C for 6–12 hours.

-

Verify purity via Melting Point (Target: 149–152°C).[3]

-

Protocol C: Glacial Acetic Acid Method

Recommended if the Ethanol method yields low recovery or if the impurity profile is complex.

Safety Warning: Glacial acetic acid is corrosive and has a pungent odor. Work in a fume hood.

-

Dissolution: Suspend crude solid in Glacial Acetic Acid (approx. 5 mL per gram).

-

Heat: Heat to boiling (~118°C). The solid should dissolve readily.

-

Filtration: Perform hot filtration as above.

-

Crystallization: Cool slowly. Acetic acid often produces very distinct, high-density prisms.

-

Harvesting: Filter the crystals.

-

Wash:

-

Wash 1: Small volume of cold acetic acid.

-

Wash 2: Copious water (to remove the acid from the crystals).

-

Note: Ensure all acid is washed away to prevent smell/degradation.

-

-

Drying: Vacuum dry at 60–80°C.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing. | The solution is too concentrated or the solvent BP is higher than the MP (unlikely here). Remedy: Re-heat, add 20% more solvent, and cool more slowly with vigorous stirring. Seed with a pure crystal at 140°C. |

| Low Yield | Product is too soluble in the chosen solvent. | Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and harvest a second crop. Or, switch to a less polar solvent system (e.g., Ethanol/Water). |

| Colored Impurities | Crystals remain yellow/tan. | Remedy: Repeat recrystallization using Activated Carbon or switch to Toluene (which retains colored organic tars well). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9951483, 2,4-Bis(phenylsulfonyl)phenol (Analogous Structure Data). Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Diaryl Sulfones. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes and Protocols for the Sublimation of Electronic-Grade 4-(Phenylsulfonyl)biphenyl

Introduction: The Imperative of Purity in Organic Electronics

In the realm of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are intrinsically linked to the purity of the constituent organic semiconductor materials. Even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency, stability, and reproducibility. For small molecule organic semiconductors like 4-(phenylsulfonyl)biphenyl, achieving electronic-grade purity, often exceeding 99.9%, is a critical prerequisite for high-performance applications. Sublimation, a phase transition from solid to gas without passing through a liquid phase, has emerged as a premier technique for the purification of these materials.[1][2] This method is particularly effective for organic compounds that can be volatilized under reduced pressure and re-condensed as a purified crystalline solid, leaving non-volatile impurities behind.[1]

This document provides a comprehensive guide to the sublimation of 4-(phenylsulfonyl)biphenyl, detailing the underlying principles, a step-by-step protocol for gradient sublimation, and methods for characterizing the resulting electronic-grade material.

Theoretical Principles of Sublimation Purification

The efficacy of sublimation as a purification technique hinges on the differences in the vapor pressures of the target compound and its impurities. Under a vacuum, the temperature required for a solid to sublime is significantly reduced, minimizing the risk of thermal decomposition. In a typical gradient sublimation setup, a temperature gradient is established along a vacuum tube. The crude material is heated at one end, and as it sublimes, the vapor travels along the tube. The target compound, along with any volatile impurities, will then condense at different zones along the temperature gradient, corresponding to their respective sublimation/desublimation temperatures. Less volatile impurities remain in the initial heating zone, while more volatile impurities travel further down the tube to cooler regions. This spatial separation allows for the isolation of the highly purified target material.

Key Physical Properties of 4-(Phenylsulfonyl)biphenyl

A thorough understanding of the physical properties of 4-(phenylsulfonyl)biphenyl is essential for designing an effective sublimation protocol.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₂S | - |

| Molecular Weight | 294.37 g/mol | - |

| Melting Point | 149-152 °C | |

| Vapor Pressure | Estimated to be significant for sublimation above 150°C under high vacuum (<10⁻⁵ Torr) | Inferred from melting point and general behavior of similar aromatic sulfones. |

Experimental Protocol: Gradient Sublimation of 4-(Phenylsulfonyl)biphenyl

This protocol details the purification of 4-(phenylsulfonyl)biphenyl using a three-zone horizontal tube furnace, a common setup for gradient sublimation.

Materials and Equipment:

-

Crude 4-(phenylsulfonyl)biphenyl (purity >95%)

-

Quartz tube (length: 100 cm, diameter: 5 cm)

-

Three-zone horizontal tube furnace with programmable temperature controllers

-

Schlenk line or high-vacuum pump capable of reaching <10⁻⁵ Torr

-

Quartz wool

-

Quartz boat

-

Spatula

-

Appropriate personal protective equipment (PPE): safety glasses, lab coat, heat-resistant gloves

Experimental Workflow Diagram:

Caption: Workflow for the sublimation purification of 4-(phenylsulfonyl)biphenyl.

Step-by-Step Methodology:

-

Preparation of the Sublimation Tube:

-

Thoroughly clean and dry the quartz tube to remove any contaminants.

-

Place the crude 4-(phenylsulfonyl)biphenyl (e.g., 1-2 grams) into a quartz boat.

-

Insert the quartz boat into the quartz tube, positioning it in the center of the first heating zone.

-

Place a loose plug of quartz wool downstream from the boat to prevent the entrainment of solid particles.

-

-

Assembly of the Sublimation Apparatus:

-

Carefully insert the quartz tube into the three-zone tube furnace.

-

Connect one end of the tube to the high-vacuum line using appropriate vacuum-tight fittings. The other end should be sealed.

-

-

Evacuation of the System:

-

Slowly open the valve to the vacuum pump and evacuate the system.

-

Allow the system to pump down to a pressure of <10⁻⁵ Torr. A low pressure is crucial to facilitate sublimation at a lower temperature.

-

-

Heating and Sublimation:

-

Once a stable high vacuum is achieved, begin heating the furnace zones. The following temperature profile is a recommended starting point and may require optimization:

-

Zone 1 (Sample Zone): 160-180 °C. This temperature should be above the melting point of the compound to ensure a sufficient sublimation rate without causing decomposition.

-

Zone 2 (Collection Zone): 130-150 °C. This zone should be cool enough to allow for the desublimation and crystallization of the target compound.

-

Zone 3 (Impurity Trap): 80-100 °C. This cooler zone is intended to trap more volatile impurities.

-

-

Maintain these temperatures for a period of 12-24 hours, or until all the material in the boat has sublimed. The duration will depend on the amount of starting material and the specific sublimation rate.

-

-

Cooling and Collection:

-

After the sublimation is complete, turn off the heaters and allow the furnace to cool to room temperature under vacuum.

-

Once cooled, carefully vent the system with an inert gas (e.g., nitrogen or argon).

-

Gently remove the quartz tube from the furnace.

-

The purified 4-(phenylsulfonyl)biphenyl will have deposited as a crystalline solid in Zone 2. Carefully scrape the crystals from the walls of the tube onto a clean, dry surface.

-

Characterization of Electronic-Grade 4-(Phenylsulfonyl)biphenyl

To verify the purity of the sublimed material, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Result for Electronic-Grade Material |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the material. | Purity >99.9%. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal purity. | A sharp melting endotherm with a peak at 149-152 °C. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability. | No significant weight loss below the sublimation temperature. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any organic impurities. | Spectra consistent with the structure of 4-(phenylsulfonyl)biphenyl, with no observable impurity peaks. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. | Absence of detectable volatile organic compounds. |

Purity and Device Performance Relationship Diagram:

Caption: The direct correlation between material purity and organic electronic device performance.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Sublimed Material | - Sublimation temperature is too low.- Vacuum pressure is too high.- Sublimation time is too short. | - Increase the temperature of Zone 1 in small increments (5-10 °C).- Ensure the vacuum system is leak-free and can achieve <10⁻⁵ Torr.- Extend the duration of the sublimation process. |

| Poor Purity of Collected Material | - Temperature gradient is not optimized.- Sublimation temperature is too high, causing co-sublimation of impurities. | - Adjust the temperatures of Zones 2 and 3 to create a more effective separation.- Lower the temperature of Zone 1 to reduce the vapor pressure of less volatile impurities. |

| Material Decomposition | - Sublimation temperature is too high. | - Lower the temperature of Zone 1.- Perform a TGA analysis to determine the decomposition temperature of the crude material. |

Conclusion